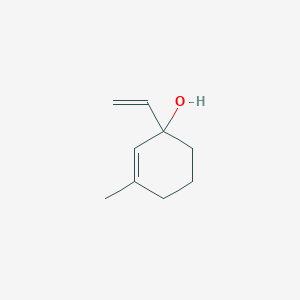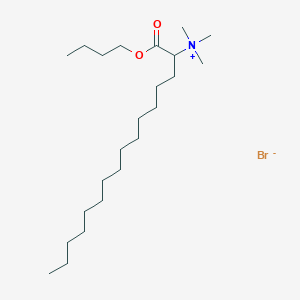
12-Amino-7-oxododecanoic acid hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
12-Amino-7-oxododecanoic acid hydrochloride is a chemical compound with the molecular formula C12H24ClNO3 and a molecular weight of 265.783 g/mol . It is a derivative of dodecanoic acid, featuring both an amino group and a ketone group, making it a versatile intermediate in organic synthesis.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 12-amino-7-oxododecanoic acid hydrochloride typically involves multiple steps. One common method starts with the saponification of vernonia oil to obtain vernolic acid, which is then hydrogenated to produce cis-12,13-epoxystearic acid . This intermediate is oxidized using periodic acid in tertiary butyl alcohol to yield 12-oxododecanoic acid . The oxoacid is then reacted with hydroxylamine hydrochloride to form 12-oxododecanoic acid oxime, which is catalytically reduced to produce 12-amino-7-oxododecanoic acid . Finally, the compound is converted to its hydrochloride salt form.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves optimizing reaction conditions such as temperature, pressure, and catalyst concentration to maximize yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
12-Amino-7-oxododecanoic acid hydrochloride can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitro or nitroso compounds.
Reduction: The ketone group can be reduced to form alcohols.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Nitro or nitroso derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted amines or amides.
Aplicaciones Científicas De Investigación
12-Amino-7-oxododecanoic acid hydrochloride has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of complex organic molecules.
Biology: It is used in the study of enzyme-substrate interactions and metabolic pathways.
Medicine: The compound is investigated for its potential therapeutic properties.
Industry: It is used in the production of polymers and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 12-amino-7-oxododecanoic acid hydrochloride involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the ketone group can participate in various chemical reactions. These interactions can affect cellular pathways and enzyme activities, leading to various biological effects .
Comparación Con Compuestos Similares
Similar Compounds
12-Aminododecanoic acid: Lacks the ketone group present in 12-amino-7-oxododecanoic acid hydrochloride.
11-Aminoundecanoic acid: Has a shorter carbon chain and different functional groups.
12-Mercaptododecanoic acid: Contains a thiol group instead of an amino group.
Uniqueness
This compound is unique due to the presence of both an amino group and a ketone group, which allows it to participate in a wide range of chemical reactions and makes it a valuable intermediate in organic synthesis.
Propiedades
Número CAS |
871-16-9 |
|---|---|
Fórmula molecular |
C12H24ClNO3 |
Peso molecular |
265.78 g/mol |
Nombre IUPAC |
12-amino-7-oxododecanoic acid;hydrochloride |
InChI |
InChI=1S/C12H23NO3.ClH/c13-10-6-2-4-8-11(14)7-3-1-5-9-12(15)16;/h1-10,13H2,(H,15,16);1H |
Clave InChI |
ZFTYARVNMHXVBJ-UHFFFAOYSA-N |
SMILES canónico |
C(CCC(=O)CCCCCN)CCC(=O)O.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Methanamine, N-[(3,4-dimethoxyphenyl)methylene]-](/img/structure/B11946791.png)


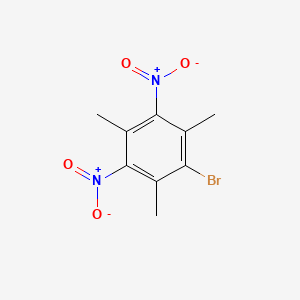
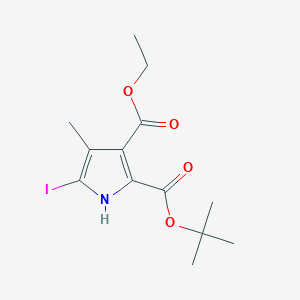
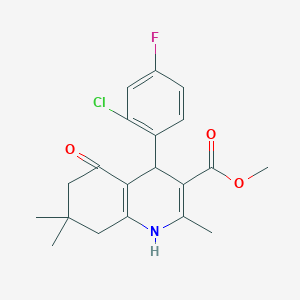


![(2E)-2-[1-(3-nitrophenyl)ethylidene]hydrazinecarbothioamide](/img/structure/B11946876.png)
